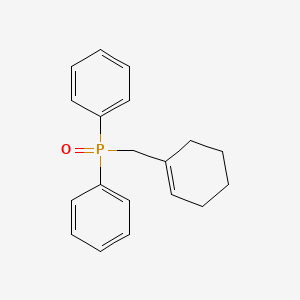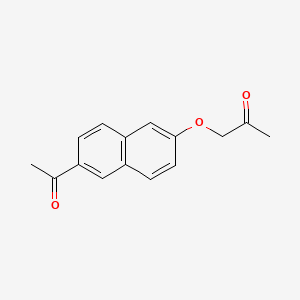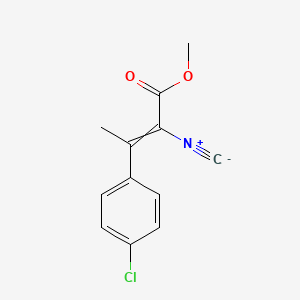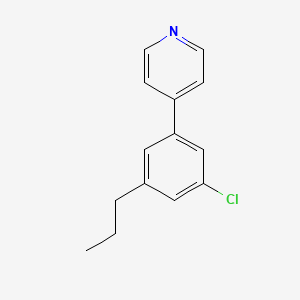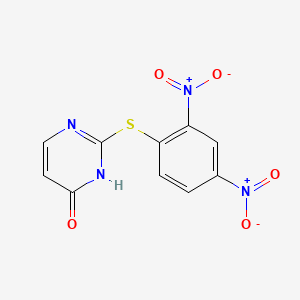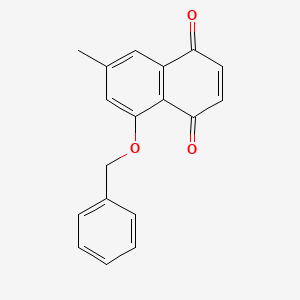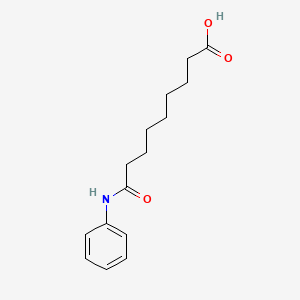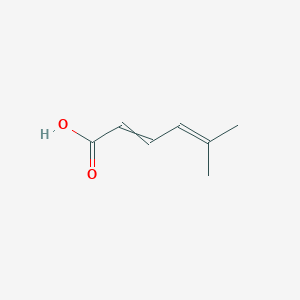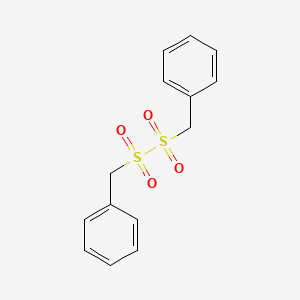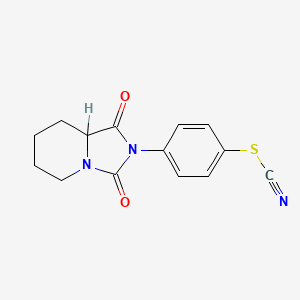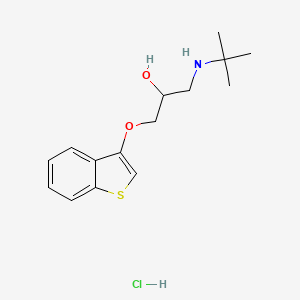
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo(b)thiophene moiety, a tert-butylamino group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Propanol Backbone: This step may involve nucleophilic substitution reactions where the benzo(b)thiophene is reacted with a suitable halopropanol derivative.
Introduction of the tert-Butylamino Group: This can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzo(b)thiophene moiety or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzo(b)thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, possibly as a drug candidate.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzo(b)thien-3-yloxy)-3-(dimethylamino)-2-propanol hydrochloride
- 1-(Benzo(b)thien-3-yloxy)-3-(ethylamino)-2-propanol hydrochloride
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is unique due to the presence of the tert-butylamino group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
75510-51-9 |
|---|---|
Formule moléculaire |
C15H22ClNO2S |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
1-(1-benzothiophen-3-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c1-15(2,3)16-8-11(17)9-18-13-10-19-14-7-5-4-6-12(13)14;/h4-7,10-11,16-17H,8-9H2,1-3H3;1H |
Clé InChI |
VXFMJXIUVBZTPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


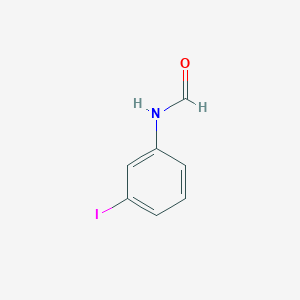
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
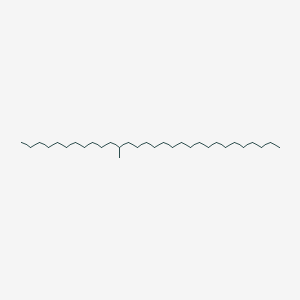
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
